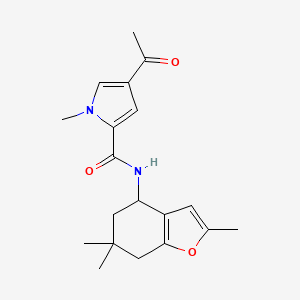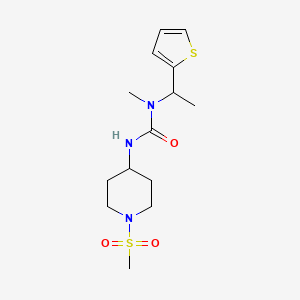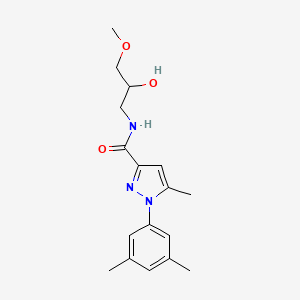![molecular formula C13H14F3N3O4S B7635734 N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTB-Ts" and is a sulfonamide derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. Carbonic anhydrase IX plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to tumor cell death. The inhibition of inflammatory cytokines and chemokines reduces inflammation, which can lead to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which leads to decreased tumor cell proliferation and increased tumor cell death. This compound also inhibits the production of inflammatory cytokines and chemokines, leading to reduced inflammation and potential therapeutic applications for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is its high purity and yield. This compound has been synthesized using various methods, which have been reported to yield high purity and yield. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and its use should be carefully monitored.
Direcciones Futuras
There are various future directions for the use of N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for cancer therapy. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. Another potential direction is the development of this compound as a therapeutic agent for inflammatory diseases. Studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, further studies can be conducted to explore the potential toxicity of this compound and its effects on various cell types.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its potential anti-inflammatory, antitumor, and antiproliferative properties. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX and the production of inflammatory cytokines and chemokines. This compound has various biochemical and physiological effects, and its use in lab experiments should be carefully monitored. There are various future directions for the use of this compound in scientific research, including the development of this compound as a therapeutic agent for cancer therapy and inflammatory diseases.
Métodos De Síntesis
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-carboxamide in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-(2-methoxyethyl)pyrazole-4-amine in the presence of a base. Both methods have been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and antiproliferative properties. Studies have shown that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various tumors, making it a potential target for cancer therapy. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O4S/c1-22-7-6-19-9-10(8-17-19)18-24(20,21)12-4-2-11(3-5-12)23-13(14,15)16/h2-5,8-9,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKNIIFJDBKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![2-[1-(3,4-difluorophenyl)ethylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7635682.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)


![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)